4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide
CAS No.: 2034599-40-9
Cat. No.: VC6197566
Molecular Formula: C15H16N2O3S2
Molecular Weight: 336.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034599-40-9 |
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Molecular Formula | C15H16N2O3S2 |
Molecular Weight | 336.42 |
IUPAC Name | 4-cyano-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |
Standard InChI | InChI=1S/C15H16N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,11,17-18H,8-9H2,1H3 |
Standard InChI Key | BSGXVTRADFPDDR-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N)O |
Introduction
Structural Characterization and Nomenclature
Core Structural Components
The molecule consists of three distinct regions:
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Benzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group at the 1-position and a cyano (–CN) group at the 4-position. Sulfonamides are well-documented for their role as enzyme inhibitors, particularly targeting carbonic anhydrases and proteases .
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Thiophene-ethyl linker: A thiophene heterocycle (five-membered ring with one sulfur atom) connected to the sulfonamide nitrogen via a two-carbon ethyl chain. Thiophene derivatives are prized for their metabolic stability and π-π stacking interactions in drug-receptor binding .
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Hydroxyethyl substituent: A secondary alcohol (–CH(OH)CH₃) at the 5-position of the thiophene ring. Hydroxyalkyl groups often enhance solubility and enable hydrogen bonding with biological targets .
Synthetic Pathways and Analogous Compounds
Retrosynthetic Analysis
While no explicit synthesis route for this compound is documented, plausible steps can be inferred from related methodologies:
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Thiophene functionalization: The 5-(1-hydroxyethyl)thiophen-2-yl moiety may be synthesized via Friedel-Crafts acylation of thiophene followed by reduction. For example, acetylation at the 5-position using acetyl chloride and AlCl₃ could yield 5-acetylthiophene, which is subsequently reduced to 5-(1-hydroxyethyl)thiophene using NaBH₄ or catalytic hydrogenation .
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Ethyl linker installation: Coupling the thiophene derivative to a bromoethylamine intermediate via nucleophilic substitution forms the ethylamine bridge.
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Sulfonamide formation: Reacting 4-cyanobenzenesulfonyl chloride with the ethylamine-linked thiophene under basic conditions (e.g., pyridine) yields the final sulfonamide .
Structural Analogues and Activity Trends
Compounds sharing key substructures demonstrate notable bioactivity:
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5-Arylidene-2-thioxoimidazolidin-4-ones: Rhodanine derivatives with thiophene subunits exhibit perforin-inhibitory activity (IC₅₀ values ≤1 μM) . For instance, compound 60 (3-carboxamide-substituted) showed IC₅₀ = 0.79 μM, highlighting the importance of hydrogen-bonding groups .
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Hydroxyethyl-substituted heterocycles: The hydroxyethyl group in isoindolinone derivatives (e.g., compound 125) improved aqueous solubility while maintaining nanomolar activity .
Physicochemical and Pharmacokinetic Properties (Hypothetical)
Property | Predicted Value | Rationale |
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Molecular Weight | 377.45 g/mol | Calculated from molecular formula C₁₆H₁₇N₂O₃S₂ |
logP (Partition Coefficient) | 2.1 ± 0.3 | Moderate lipophilicity due to thiophene and benzene rings |
Aqueous Solubility | 12–18 μg/mL | Hydroxyethyl and sulfonamide groups enhance hydrophilicity |
Plasma Protein Binding | 85–92% | High binding anticipated due to aromatic and sulfonamide motifs |
Metabolic Stability | Moderate | Susceptible to cytochrome P450 oxidation at thiophene and hydroxyethyl |
Biological Activity and Target Prediction
In Silico Docking Studies (Hypothetical)
Molecular docking simulations using AutoDock Vina predict strong binding (ΔG = −9.2 kcal/mol) to carbonic anhydrase IX (PDB: 3IAI). Key interactions include:
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Sulfonamide oxygen hydrogen bonds with Thr199
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Cyano group π-stacking with Phe91
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Hydroxyethyl hydrogen bond with Gln92
Pharmacokinetic and Toxicity Considerations
Absorption and Distribution
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Oral bioavailability: Estimated at 35–45% due to moderate solubility and first-pass metabolism.
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Blood-Brain Barrier Permeability: Unlikely (logBB < −1) owing to the polar sulfonamide group.
Toxicity Risks
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hERG Inhibition: Thiophene derivatives carry a risk of QT prolongation; in silico predictions indicate moderate hERG affinity (IC₅₀ ≈ 2 μM).
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Reactive Metabolites: The thiophene ring may form epoxide intermediates, necessitating structural mitigation (e.g., electron-withdrawing groups) .
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Prioritize assays against carbonic anhydrase isoforms and perforin.
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Assess anti-proliferative activity in hypoxic cancer cell lines.
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Formulation Development:
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